Anemarsaponin E

Pharmacokinetics Depression Model Bioavailability

Crude Anemarrhena extracts introduce PK variability due to interconversion between Anemarsaponin E and Timosaponin B-II in solution. This ≥98% reference standard resolves that: • Enables definitive HPLC differentiation of co-eluting furostane saponins. • Ensures reproducible plasma exposure data in CUMS depression models where Anemarsaponin E clearance is differentially altered vs. Timosaponin B-II. • Provides a pure probe for TNF-α/IL-1β/IL-6 pathway studies without NF-κB confounding from other saponins. Supplied with full analytical documentation.

Molecular Formula C46H78O19
Molecular Weight 935.1 g/mol
Cat. No. B10799843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarsaponin E
Molecular FormulaC46H78O19
Molecular Weight935.1 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC
InChIInChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-,46?/m0/s1
InChIKeyFDASUPFDHLZNSK-SYWLHAHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarsaponin E: Analytical Reference Standard & Steroidal Saponin


Anemarsaponin E (CAS: 136565-73-6), also known as Timosaponin B-I or Timosaponin E1, is a steroidal saponin with the molecular formula C46H78O19 and a molecular weight of 935.10 g/mol. It is isolated from the rhizomes of Anemarrhena asphodeloides [1]. It is classified within the steroidal glycosides, characterized by a furostane-type aglycone core glycosylated with a branched oligosaccharide chain [2]. This compound is utilized as a reference standard for analytical method development and as a research tool for investigating anti-inflammatory mechanisms [1].

Analytical reference standard for interconverting saponins
Methanol-based HPLC method development workflows
Supports cytokine network modulation research
Not an NF-κB inhibitor; distinct anti-inflammatory pathway context

Anemarsaponin E: Substitution Risk with Generic Saponins


While Anemarsaponin E shares a steroidal saponin core with other components from Anemarrhena asphodeloides, such as Timosaponin B-II and Timosaponin A-III, its specific glycosylation pattern and furostane aglycone dictate its unique physicochemical profile and biological fate [1]. Generic substitution with a crude extract or an undefined saponin mixture introduces significant variability in pharmacokinetic behavior [2]. Critically, studies demonstrate that the compound's plasma exposure and clearance are differentially modulated under pathological states (e.g., depression) compared to co-administered saponins, directly impacting the reproducibility of in vivo studies [2]. Furthermore, documented interconversion dynamics between Anemarsaponin E and Timosaponin B-II in aqueous solutions highlight the risk of using an incorrectly specified or stored alternative, which can lead to inaccurate dosing and confounding experimental results [3].

Pharmacokinetic variability
Disease-state PK modulation is compound-specific; not predictable from class behavior or crude extracts.
Solvent-dependent interconversion
Aqueous instability and interconversion with Timosaponin B-II compromise quantification when using generic saponin mixtures.
Mechanism mismatch
Modulates TNF-α/IL-1β/IL-6 networks, not NF-κB; substitution with Anemarsaponin B leads to different pathway readouts.

Anemarsaponin E: Comparative Data vs. Related Saponins


Disease-State Pharmacokinetics

In a comparative pharmacokinetic study of seven bioactive components from Baihe Zhimu decoction in rats, Anemarsaponin E (AE) exhibited a distinct response to chronic unpredictable mild stress (CUMS)-induced depression. While the AUC0-t, AUC0-∞, and Cmax for all three saponins (AE, Timosaponin B-II, and Timosaponin A-III) were lower in depression model rats compared to normal controls (p < 0.01), the magnitude of change in clearance (CL) and exposure differed, indicating compound-specific pharmacokinetic sensitivity to the disease state [1]. This underscores that AE's in vivo behavior is not interchangeable with other saponins in the same herbal formula.

Disease-State PK
Cross-study comparable
Differentially altered AUC and CL in CUMS-induced depression model vs. normal (p
Supports compound-specific PK endpoint interpretation in depression models.
Model-dependent response; not class-predictable.
Aqueous Stability
Head-to-head
Unstable in water (rapid decomposition); stable in pure methanol. Timosaponin B-II: insoluble in methanol, partially converts to Anemarsaponin E.
Solvent-dependent interconversion mandates pure standard for accurate HPLC quantification.
Methanol-based sample preparation required; avoid aqueous solutions.
Lipophilicity
Cross-study comparable
Measured LogP 0.87; approximately 2.6 units lower than Timosaponin A-III (predicted LogP ~3.5).
Supports distinct formulation and permeability profiling vs. other saponins.
Predicted vs. measured values; confirm experimentally.
Mechanism Specificity
Class-level
Linked to TNF-α/IL-1β/IL-6 cytokine network modulation via network pharmacology; no direct NF-κB inhibition evidence.
Supports cytokine network research; not suitable for NF-κB pathway studies.
Network prediction requires experimental validation.
Pharmacokinetics Depression Model Bioavailability

Aqueous Stability and Interconversion

Anemarsaponin E demonstrates critical solvent-dependent stability issues that differentiate it from Timosaponin B-II. Technical data indicates that Anemarsaponin E is unstable in water and undergoes rapid decomposition, requiring strict use of anhydrous methanol for HPLC analysis. Conversely, Timosaponin B-II is insoluble in methanol but undergoes partial conversion to Anemarsaponin E in this solvent, while Anemarsaponin E slowly converts back to Timosaponin B-II in aqueous conditions [1]. This bidirectional interconversion necessitates careful selection of the specific compound based on the experimental solvent system.

Aqueous Stability
Head-to-head
Unstable in water (rapid decomposition); stable in pure methanol. Timosaponin B-II: insoluble in methanol, partially converts to Anemarsaponin E.
Solvent-dependent interconversion mandates pure standard for accurate HPLC quantification.
Methanol-based sample preparation required; avoid aqueous solutions.
Analytical Chemistry Stability Sample Preparation

Lipophilicity and Solubility Profile

Anemarsaponin E exhibits distinct physicochemical properties that impact its formulation and in vitro handling compared to Timosaponin A-III. Anemarsaponin E has a measured melting point of 160-161 °C and a LogP of 0.87 , indicating moderate lipophilicity. Its solubility in DMSO is reported as ~100 mg/mL (~106.94 mM) . In contrast, computational predictions for Timosaponin A-III suggest a higher LogP of approximately 3.5, implying greater lipophilicity and distinct membrane permeability characteristics [1].

Lipophilicity
Cross-study comparable
Measured LogP 0.87; approximately 2.6 units lower than Timosaponin A-III (predicted LogP ~3.5).
Supports distinct formulation and permeability profiling vs. other saponins.
Predicted vs. measured values; confirm experimentally.
Physicochemical Properties Lipophilicity ADME

Anti-Inflammatory Mechanism Specificity

Anemarsaponin E is primarily recognized for its anti-inflammatory activity, attributed to modulation of inflammatory signaling pathways . While both Anemarsaponin E and Anemarsaponin B exhibit anti-inflammatory effects, their mechanisms diverge. Anemarsaponin B has been shown to inhibit NF-κB nuclear translocation in LPS-stimulated RAW 264.7 macrophages [1]. In contrast, studies suggest Anemarsaponin E's anti-inflammatory action involves the regulation of TNF-α, IL-1β, and IL-6, as identified in network pharmacology analyses, without direct evidence of NF-κB inhibition [2]. This distinction in upstream targets is critical for experimental design.

Mechanism Specificity
Class-level
Linked to TNF-α/IL-1β/IL-6 cytokine network modulation via network pharmacology; no direct NF-κB inhibition evidence.
Supports cytokine network research; not suitable for NF-κB pathway studies.
Network prediction requires experimental validation.
Anti-Inflammatory NF-κB Mechanism of Action

Anemarsaponin E: Application Scenarios


HPLC Reference Standard for Interconversion

Anemarsaponin E is the definitive reference standard for analytical method development where the differentiation and quantification of Timosaponin B-II and Anemarsaponin E are required. Given the documented interconversion between these two compounds in methanol and water [1], a high-purity Anemarsaponin E standard (≥98%) is essential for establishing accurate calibration curves and validating HPLC methods that must resolve and quantify both species without misidentification.

In Vivo PK Studies in Depression Models

For preclinical studies investigating the pharmacokinetic behavior of Anemarrhena asphodeloides components in depression models, pure Anemarsaponin E is required. Research demonstrates that its plasma exposure and clearance are differentially altered under CUMS-induced depression compared to normal controls, and this response is not identical to that of Timosaponin B-II or Timosaponin A-III [2]. Procurement of the isolated compound ensures that observed PK/PD effects can be definitively attributed to Anemarsaponin E, rather than a co-eluting or interconverting mixture.

Cytokine Network Modulation Assays

Anemarsaponin E should be prioritized for studies aimed at elucidating the regulation of the TNF-α/IL-1β/IL-6 cytokine network. Network pharmacology and target prediction studies have specifically linked this compound to these inflammatory mediators [3]. This distinguishes it from other saponins like Anemarsaponin B, which are associated with NF-κB inhibition [4]. Using Anemarsaponin E in such assays avoids the confounding factor of NF-κB pathway interference.

Application
Selection Property
Validation Focus
Saponin interconversion analysis
Solvent-dependent stability profile
Methanol-based HPLC method specificity
Depression model PK studies
Compound-specific PK response in disease state
Differential exposure endpoint interpretation
Cytokine modulation research
Cytokine network signaling context
TNF-α/IL-1β/IL-6 pathway; not NF-κB

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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